N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide
Description
N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research due to its potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethylsulfamoyl]phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5S2/c1-14(25)23-16-5-7-18(8-6-16)31(26,27)22-11-10-17-13-30-21(24-17)15-4-9-19(28-2)20(12-15)29-3/h4-9,12-13,22H,10-11H2,1-3H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSYZJQKNOQFBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups at specific positions on the molecule .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through a series of chemical reactions involving thiazole derivatives and sulfamoyl groups. The detailed synthesis pathway involves the reaction of 3,4-dimethoxyphenyl with thiazole derivatives in the presence of appropriate reagents, leading to the formation of the target compound. Its molecular structure can be represented as follows:
- Molecular Formula : C18H22N2O4S
- Molecular Weight : 366.44 g/mol
The biological activity of N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria.
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 15 µg/mL |
| Candida albicans | 20 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown promising anticancer activity against several cancer cell lines. The compound was tested on human breast adenocarcinoma (MCF7) cells, revealing significant cytotoxic effects.
| Cell Line | IC50 (µM) |
|---|---|
| MCF7 | 12 |
| HeLa | 15 |
| A549 | 18 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy.
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target proteins involved in microbial resistance and cancer progression. These studies suggest that the compound binds effectively to active sites of key enzymes, potentially inhibiting their activity.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that it exhibited strong activity against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms. -
Investigation into Anticancer Properties :
Another study focused on the anticancer effects of the compound on different cancer cell lines. The findings revealed that it not only inhibited cell proliferation but also induced apoptosis through the activation of caspase pathways.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets within cells. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The exact molecular pathways involved depend on the specific biological context and the target cells or organisms .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives such as:
2,4-Disubstituted thiazoles: Known for their diverse biological activities.
Thiazole-based sulfonamides: Studied for their antimicrobial properties.
Thiazole-containing anticancer agents: Investigated for their ability to inhibit cancer cell growth.
Uniqueness
What sets N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide apart is its unique combination of functional groups, which may confer distinct biological activities and therapeutic potential compared to other thiazole derivatives .
Biological Activity
N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide, a complex organic compound, has garnered attention in recent pharmacological research due to its potential biological activities. This article delves into its structure, synthesis, and various biological activities supported by empirical studies and data.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound features a thiazole ring, a sulfamoyl group, and a dimethoxyphenyl moiety. The synthesis typically involves the reaction of 3,4-dimethoxyphenyl thiazole derivatives with acetic anhydride under controlled conditions to yield the target compound .
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit promising anticancer activities. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of signaling pathways such as PI3K/Akt and MAPK .
- Case Studies : In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines including breast and prostate cancer cells.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties:
- Bacterial Inhibition : Studies indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods .
| Bacteria Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties:
- Inhibition of Cytokine Production : Research indicates that it can significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages .
Enzyme Inhibition
Another notable biological activity is its role as an enzyme inhibitor:
Q & A
Q. What are the key synthetic pathways for N-(4-(N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide?
The synthesis typically involves multi-step reactions:
- Thiazole ring formation : Cyclization of α-haloketones with thiourea derivatives under reflux conditions (e.g., ethanol, 80°C) .
- Sulfonamide introduction : Reaction of the thiazole intermediate with chlorosulfonic acid, followed by coupling with a substituted aniline .
- Acylation : Final step using acetyl chloride in dichloromethane with a base like triethylamine to form the acetamide group . Optimization requires strict control of temperature, solvent polarity, and stoichiometry to achieve >70% yield .
Q. Which analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm regiochemistry of the thiazole and sulfonamide groups .
- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 503.12) .
Q. How does structural stability impact experimental reproducibility?
The compound is sensitive to:
- pH : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions, requiring neutral buffers for biological assays .
- Light : Photodegradation observed under UV exposure; store in amber vials . Stability studies using accelerated aging (40°C/75% RH) show <5% decomposition over 30 days .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity?
- Substituent variation : Replacing 3,4-dimethoxyphenyl with 4-fluorophenyl increases kinase inhibition (IC from 12 µM to 4.5 µM) .
- Thiazole modification : Methylation at the thiazole 5-position enhances metabolic stability in hepatic microsomes .
- Data-driven design : Use QSAR models to predict logP and polar surface area for blood-brain barrier penetration .
Q. What methodologies resolve contradictions in reported biological activities?
- Dose-response validation : Re-test conflicting cytotoxicity data (e.g., IC discrepancies in MCF-7 cells) using standardized MTT assays with triplicate technical replicates .
- Target selectivity profiling : Compare off-target effects via kinase panel screens (e.g., DiscoverX KINOMEscan) to isolate primary mechanisms .
Q. How can molecular docking elucidate enzyme interaction mechanisms?
- Binding site analysis : Dock the compound into ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Key interactions:
- Hydrogen bonding between sulfonamide and Lys721.
- π-π stacking of thiazole with Phe699 .
- Dynamic simulations : Run 100-ns MD simulations (AMBER force field) to validate binding stability (RMSD < 2 Å) .
Q. What strategies improve synthetic yield and purity?
- Catalyst screening : Replace triethylamine with DMAP in acylation steps to reduce side products .
- Chromatography : Use flash chromatography (silica gel, ethyl acetate/hexane 3:7) to isolate intermediates with >90% purity .
- Impurity profiling : Identify common byproducts (e.g., des-acetyl derivative) via LC-MS and adjust reaction time/temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
